2-{[(benzylcarbamoyl)methyl]sulfanyl}-1-methyl-6-oxo-N-phenyl-1,6-dihydropyrimidine-5-carboxamide
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Overview
Description
2-{[(benzylcarbamoyl)methyl]sulfanyl}-1-methyl-6-oxo-N-phenyl-1,6-dihydropyrimidine-5-carboxamide is a complex organic compound with intriguing properties. It is used in various scientific research fields, including drug development and material science, due to its potential in synthesis and biological studies.
Preparation Methods
The synthesis of 2-{[(benzylcarbamoyl)methyl]sulfanyl}-1-methyl-6-oxo-N-phenyl-1,6-dihydropyrimidine-5-carboxamide involves multiple steps. One common method includes the cyclo condensation of 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide with phenacyl bromide in boiling ethanol using triethylamine as a basic catalyst . Industrial production methods may vary, but they typically involve similar multi-step synthetic routes with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the C-2 and C-5 positions of the pyrimidine ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{[(benzylcarbamoyl)methyl]sulfanyl}-1-methyl-6-oxo-N-phenyl-1,6-dihydropyrimidine-5-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly for its cytotoxic activity against certain cancer cell lines.
Industry: The compound’s unique properties make it valuable in material science for developing new materials with specific characteristics.
Mechanism of Action
The mechanism of action of 2-{[(benzylcarbamoyl)methyl]sulfanyl}-1-methyl-6-oxo-N-phenyl-1,6-dihydropyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar compounds include other pyrimidine derivatives and thiazole-containing molecules. For example:
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring. Compared to these compounds, 2-{[(benzylcarbamoyl)methyl]sulfanyl}-1-methyl-6-oxo-N-phenyl-1,6-dihydropyrimidine-5-carboxamide is unique due to its specific structure and the combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[2-(benzylamino)-2-oxoethyl]sulfanyl-1-methyl-6-oxo-N-phenylpyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S/c1-25-20(28)17(19(27)24-16-10-6-3-7-11-16)13-23-21(25)29-14-18(26)22-12-15-8-4-2-5-9-15/h2-11,13H,12,14H2,1H3,(H,22,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUOQZOAZHWHPCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CN=C1SCC(=O)NCC2=CC=CC=C2)C(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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